2-chloro-1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)propan-1-one
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Overview
Description
Biochemical Analysis
Biochemical Properties
It is known that pyrrole derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups of the pyrrole derivative.
Cellular Effects
Pyrrole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrrole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Pyrrole derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Preparation Methods
The synthesis of 2-chloro-1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)propan-1-one involves several steps. One common method includes the reaction of 2,5-dimethyl-1-phenyl-1H-pyrrole with a chlorinating agent such as thionyl chloride to introduce the chlorine atom . The reaction is typically carried out under reflux conditions in an inert solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity .
Chemical Reactions Analysis
2-chloro-1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride to form alcohols.
Scientific Research Applications
2-chloro-1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)propan-1-one is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 2-chloro-1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of the research .
Comparison with Similar Compounds
2-chloro-1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)propan-1-one can be compared with other similar compounds such as:
2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane-2-oxide: This compound has a similar chlorinated structure but differs in its functional groups and applications.
1-benzo[1,3]dioxol-5-yl derivatives: These compounds share structural similarities but have different biological activities and uses.
The uniqueness of this compound lies in its specific chemical structure, which allows for diverse chemical reactions and applications in various fields of research .
Properties
IUPAC Name |
2-chloro-1-(2,5-dimethyl-1-phenylpyrrol-3-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c1-10-9-14(15(18)11(2)16)12(3)17(10)13-7-5-4-6-8-13/h4-9,11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNKVNMEXHKRJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C(=O)C(C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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